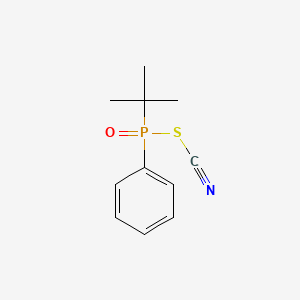

tert-Butyl(phenyl)phosphinic thiocyanate

Description

tert-Butyl(phenyl)phosphinic thiocyanate is an organophosphorus compound characterized by a phosphinic acid core (PHO₂) substituted with a tert-butyl group, a phenyl group, and a thiocyanate (-SCN) functional group. Its structure combines steric bulk from the tert-butyl substituent, aromatic interactions via the phenyl ring, and nucleophilic reactivity from the thiocyanate moiety.

Properties

CAS No. |

54100-41-3 |

|---|---|

Molecular Formula |

C11H14NOPS |

Molecular Weight |

239.28 g/mol |

IUPAC Name |

[tert-butyl(phenyl)phosphoryl] thiocyanate |

InChI |

InChI=1S/C11H14NOPS/c1-11(2,3)14(13,15-9-12)10-7-5-4-6-8-10/h4-8H,1-3H3 |

InChI Key |

POUXPOJUWJAEFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(=O)(C1=CC=CC=C1)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(phenyl)phosphinic thiocyanate can be synthesized through the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds as follows:

tert-Butyl(phenyl)phosphinic chloride+KSCN→tert-Butyl(phenyl)phosphinic thiocyanate+KCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(phenyl)phosphinic thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation Reactions: The phosphinic group can be oxidized to form phosphine oxides or phosphonic acids.

Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: New phosphinic derivatives with different functional groups.

Oxidation Reactions: Phosphine oxides or phosphonic acids.

Reduction Reactions: Phosphine derivatives.

Scientific Research Applications

Chemistry

tert-Butyl(phenyl)phosphinic thiocyanate is used as a reagent in organic synthesis, particularly in the formation of phosphinic derivatives. It is also employed in the development of new ligands for catalysis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine

While not widely used in medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl(phenyl)phosphinic thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in substitution reactions, while the phosphinic group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Phosphinic Acid Derivatives with Aryl/Alkyl Substituents

Phosphinic acid derivatives vary widely in substituents, influencing their reactivity and applications. Key examples include:

- The phenyl group facilitates π-π interactions in catalytic or binding contexts, as seen in phenyl phosphinic acid’s role in amino acid synthesis .

- Thiocyanate Reactivity : The -SCN group distinguishes this compound from analogs like ethyl esters or phosphonic acids. Thiocyanate’s nucleophilic properties enable participation in SNAr (nucleophilic aromatic substitution) reactions, with product ratios (e.g., phenyl vs. p-tolyl thiocyanate ~7:3) aligning with typical radical or ionic mechanisms .

Zinc-Binding Phosphinic Inhibitors

Phosphinic acids are known for their zinc-binding capacity in metalloproteinase (MMP) inhibitors. For example:

Thermal Stability and Flame Retardancy

Phosphinic acids are decomposition products of organophosphorus flame retardants. This compound may contribute to flame retardancy via:

- Char Formation : Similar to aryl-substituted phosphinic acids, which release phosphoric acid under heat, forming a protective char layer .

- Comparison with Halogenated Alternatives : Unlike chlorinated compounds (e.g., chloro(tert-butyl)phenylphosphine in ), phosphinic derivatives avoid toxic halogenated byproducts.

Stereochemical and Spectroscopic Properties

Ethyl esters of tert-butyl(aryl)phosphinic acids exhibit diastereotopic methylene protons due to chirality at phosphorus, as detected via NMR . This compound likely shows similar anisotropic effects, though its thiocyanate group may introduce distinct ¹³C or ³¹P NMR shifts.

Key Research Findings

- Catalytic Applications: Phenyl phosphinic acid achieves 78–91% yields in α-amino acid synthesis via three-component reactions . This compound’s thiocyanate group could expand substrate scope in similar reactions.

- Therapeutic Potential: Phosphinic acid derivatives inhibit beta-secretase for Alzheimer’s treatment , but this compound’s -SCN group may require optimization for blood-brain barrier penetration.

- Synthetic Challenges : Thiocyanate incorporation risks competing reactivity (e.g., cyanide release under basic conditions), necessitating careful reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.